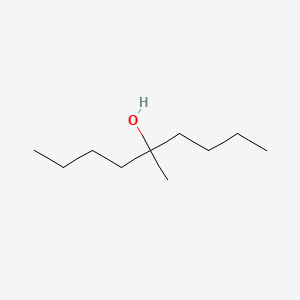

5-Methyl-5-nonanol

Vue d'ensemble

Description

5-Methyl-5-nonanol is an organic compound with the molecular formula C₁₀H₂₂O. It is a type of alcohol, specifically a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Methyl-5-nonanol can be synthesized through various methods. One common approach involves the reduction of the corresponding ketone, 5-methyl-5-nonanone, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, this compound can be produced through the hydrogenation of 5-methyl-5-nonanal. This process involves the use of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to facilitate the addition of hydrogen to the aldehyde group, converting it into the corresponding alcohol .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Methyl-5-nonanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: When oxidized, this compound can form 5-methyl-5-nonanone.

Reduction: As mentioned earlier, the reduction of 5-methyl-5-nonanone yields this compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Thionyl chloride (SOCl₂)

Major Products Formed:

Oxidation: 5-Methyl-5-nonanone

Reduction: this compound

Substitution: 5-Methyl-5-nonyl chloride

Applications De Recherche Scientifique

Agricultural Applications

5-Methyl-5-nonanol is primarily recognized for its role as an aggregation pheromone in pest management, particularly against the red palm weevil (Rhynchophorus ferrugineus). The compound is used in traps designed to attract these pests, thereby aiding in their control.

Case Study: Pheromone Traps for Red Palm Weevil

In a study evaluating various pheromone traps, it was found that traps utilizing a combination of 4-methyl-5-nonanol and 4-methyl-5-nonanone were significantly effective in capturing adult weevils. The study reported that the use of these pheromones increased trap efficiency by attracting a higher number of insects compared to traps without them .

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of various chemicals. Its branched structure makes it valuable in producing other organic compounds, including:

- Solvents : Utilized in formulations requiring high solvency power.

- Plasticizers : Employed to enhance the flexibility and durability of plastics.

Synthesis Pathways

The synthesis of this compound can be achieved through several methods, including:

- Hydroformylation of olefins.

- Reduction of corresponding ketones or aldehydes.

Biomedical Research

Emerging research suggests potential applications of this compound in biomedical settings, particularly in the analysis of volatile organic compounds (VOCs) emitted from human skin. These VOCs can serve as biomarkers for various diseases.

Case Study: Skin Emitted Volatiles

A study highlighted the use of non-invasive techniques to analyze skin-emitted VOCs, including compounds like this compound. The findings indicated that certain VOC profiles could correlate with specific health conditions, paving the way for diagnostic applications .

Safety and Environmental Impact

While this compound is generally considered low in toxicity, safety data sheets recommend standard precautions when handling this compound due to potential irritation upon contact . Furthermore, environmental assessments indicate that it is not expected to bioaccumulate significantly and has low mobility in soil systems .

Mécanisme D'action

The mechanism of action of 5-Methyl-5-nonanol involves its interaction with various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

5-Nonanol: Similar in structure but lacks the methyl group at the fifth position.

5-Methyl-5-decanol: Similar but with an additional carbon in the chain.

2-Butyl-2-hexanol: Another name for 5-Methyl-5-nonanol, highlighting its structural similarity to other butyl and hexyl alcohols.

Uniqueness: this compound is unique due to its specific branching and the position of the hydroxyl group, which confer distinct physical and chemical properties. Its structure allows for specific interactions in synthetic and biological applications, making it a valuable compound in various fields .

Activité Biologique

5-Methyl-5-nonanol, also known by its IUPAC name and chemical formula C10H22O, is a branched-chain alcohol that has garnered attention for its biological activity, particularly in the context of pest management and potential therapeutic applications. This compound is primarily studied for its role as an aggregation pheromone in certain insect species, as well as its antibacterial properties.

Antibacterial Properties

Research has indicated that this compound exhibits significant antibacterial activity against various bacterial strains. A study analyzed the essential oils containing this compound and reported Minimum Inhibitory Concentrations (MIC) against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis at concentrations as low as 62.50 µg/mL . This suggests potential applications in food preservation and natural health products.

Role as a Pheromone

This compound functions as an aggregation pheromone for the red palm weevil (Rhynchophorus ferrugineus), a significant pest affecting palm trees. The compound, in combination with other pheromones, has been shown to enhance trapping efficacy in field studies . The effectiveness of this pheromone in attracting pests highlights its importance in integrated pest management strategies.

Case Studies

- Pheromone Trapping Efficacy

- Behavioral Response Studies

Research Findings Summary

Propriétés

IUPAC Name |

5-methylnonan-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-4-6-8-10(3,11)9-7-5-2/h11H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSIGVZAVLOKLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(CCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187557 | |

| Record name | 5-Methyl-5-nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33933-78-7 | |

| Record name | 5-Methyl-5-nonanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33933-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-5-nonanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033933787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-5-nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.